4-Thiomorpholin-4-ylpyridin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-thiomorpholin-4-ylpyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3S/c10-9-7-8(1-2-11-9)12-3-5-13-6-4-12/h1-2,7H,3-6H2,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLMHCYFKUFFCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=CC(=NC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70620315 | |
| Record name | 4-(Thiomorpholin-4-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
722549-99-7 | |
| Record name | 4-(4-Thiomorpholinyl)-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=722549-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Thiomorpholin-4-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Bedrock of Drug Design: Heterocyclic Amines
Heterocyclic amines, organic compounds containing at least one ring with atoms of two or more different elements and an amine group, are fundamental building blocks in the world of pharmaceuticals. wikipedia.org Their structural diversity and ability to interact with a wide array of biological targets have cemented their importance in medicinal chemistry. ijsrtjournal.comopenmedicinalchemistryjournal.com It is estimated that over 85% of all biologically active chemical compounds feature a heterocyclic ring system. openmedicinalchemistryjournal.com These structures are not only prevalent in numerous approved drugs but are also key components of essential biological molecules like DNA, RNA, vitamins, and hormones. ijsrtjournal.com The versatility of heterocyclic amines allows them to influence a drug candidate's physical and chemical properties, biological effects, and pharmacokinetic profiles. nih.gov
The Pyridine Core: a Privileged Pharmacophore
The pyridine (B92270) ring, a six-membered heterocycle structurally related to benzene (B151609) with one nitrogen atom, is a particularly prominent scaffold in drug development. nih.govwikipedia.orgnih.gov This "privileged" structure is a key component in over 7,000 existing medicinal compounds. nih.gov The nitrogen atom in the pyridine ring imparts unique properties, influencing its reactivity and ability to form crucial interactions with biological targets. wikipedia.org The pyridine core is found in a diverse range of pharmaceuticals, underscoring its clinical significance. nih.gov
The Thiomorpholine Moiety: an Emerging Player
The thiomorpholine (B91149) ring, a saturated six-membered heterocycle containing both a sulfur and a nitrogen atom, is gaining increasing attention in molecular design. jchemrev.comjchemrev.comresearchgate.net As a thio-analogue of morpholine (B109124), the replacement of the oxygen atom with sulfur introduces distinct properties. jchemrev.com The sulfur atom can increase the lipophilicity of a molecule and represents a "metabolically soft spot" due to its susceptibility to oxidation, a property that can be strategically utilized in drug design. mdpi.com The thiomorpholine moiety has been incorporated into a variety of active pharmaceutical ingredients, demonstrating its potential across different therapeutic areas. acs.org
Situating 4 Thiomorpholin 4 Ylpyridin 2 Amine in the Chemical Landscape
Established Synthetic Routes for Aminopyridine Derivatives
The construction of the aminopyridine scaffold is a fundamental step in the synthesis of the target compound. Several well-established methods are available for this purpose, each with its own advantages and limitations.
Nucleophilic Aromatic Substitution (SNAr) with Halogenated Pyridines and Cyclic Amines
Nucleophilic aromatic substitution (SNAr) is a powerful and widely used strategy for the functionalization of aromatic rings, including pyridines. thieme-connect.comresearchgate.net This method involves the displacement of a leaving group, typically a halogen, from an electron-deficient aromatic ring by a nucleophile. researchgate.net In the context of synthesizing aminopyridines, a halogenated pyridine (B92270) serves as the electrophile, and a cyclic amine, such as thiomorpholine (B91149), acts as the nucleophile.
The reactivity of halopyridines in SNAr reactions is significantly influenced by the position of the halogen and the presence of other substituents on the pyridine ring. Halogens at the 2- and 4-positions are generally more susceptible to nucleophilic attack due to the ability of the nitrogen atom in the pyridine ring to stabilize the intermediate Meisenheimer complex. youtube.com The reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.
A general representation of the SNAr reaction is as follows:
Halogenated Pyridine + Cyclic Amine --(Base)--> Aminopyridine + Base·HX
Recent advancements have introduced transition-metal catalysis to SNAr reactions, expanding their scope to include less activated aryl halides. For instance, ruthenium(II) catalysts have been shown to facilitate the amination of aminopyridines via a π-coordination activation strategy. thieme-connect.comresearchgate.net
Table 1: Examples of SNAr Reactions for Aminopyridine Synthesis
| Halogenated Pyridine | Cyclic Amine | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Chloropyridine | Morpholine (B109124) | K₂CO₃ | DMF | 100 | 85 | N/A |
| 4-Bromopyridine | Piperidine | Na₂CO₃ | Dioxane | 120 | 92 | N/A |
| 2-Fluoropyridine | Pyrrolidine | Et₃N | Acetonitrile | 80 | 78 | N/A |
| 2,6-Dichloropyridine | N-Methylpiperazine | Cs₂CO₃ | DMSO | 150 | 95 | nih.gov |
Note: This table presents generalized examples and conditions. Actual reaction parameters may vary based on specific substrates and desired outcomes.
Palladium-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig Amination)
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. researchgate.netwikipedia.org This reaction allows for the coupling of a wide range of amines with aryl halides or triflates, offering a versatile and efficient route to aminopyridines. libretexts.orgacs.org
The catalytic cycle of the Buchwald-Hartwig amination typically involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to afford the desired aminopyridine and regenerate the palladium(0) catalyst. wikipedia.org The choice of palladium precursor, ligand, and base is crucial for the success of the reaction and can be tailored to specific substrates. researchgate.net
A general scheme for the Buchwald-Hartwig amination is:
Aryl Halide + Amine --(Pd Catalyst, Ligand, Base)--> Aryl Amine + HX
This methodology has been successfully applied to the synthesis of various N-arylpyrimidin-2-amine derivatives, demonstrating its utility in constructing complex heterocyclic systems. nih.gov
Table 2: Key Components in Buchwald-Hartwig Amination
| Component | Examples | Role in the Reaction |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. |
| Ligand | Xantphos, BINAP, dppf | Stabilizes the palladium center and facilitates the catalytic cycle. wikipedia.org |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Promotes the deprotonation of the amine and the catalytic turnover. researchgate.net |
| Solvent | Toluene, Dioxane, THF | Provides the reaction medium. |
Reductive Synthesis Pathways (e.g., from nitro compounds or nitriles)
Reductive methods provide an alternative approach to the synthesis of aminopyridines, starting from readily available nitro or cyano precursors.
The reduction of nitropyridines to aminopyridines is a common transformation that can be achieved using various reducing agents. semanticscholar.orgresearchgate.net A classic method involves the use of iron powder in the presence of an acid, such as acetic acid or hydrochloric acid. semanticscholar.orgresearchgate.net Other reducing systems, including catalytic hydrogenation with palladium on carbon (Pd/C) and ammonium (B1175870) formate, have also been employed. nih.gov The choice of reducing agent can be critical to avoid over-reduction or side reactions. For instance, electrochemical reduction of 3-nitropyridines in an acidic solution has been reported as a method to prepare 3-aminopyridines. google.com
The reduction of cyanopyridines to aminomethylpyridines can be achieved through catalytic hydrogenation. However, the direct conversion of a cyano group to an amino group in the synthesis of aminopyridines is less common but can be part of a multi-step sequence. For instance, a nitrile group can be hydrolyzed to a carboxylic acid, which can then be converted to an amine via a Curtius, Hofmann, or Schmidt rearrangement. More direct methods for the reductive amination of nitriles to tertiary amines using transfer hydrogenation have also been developed. google.com
Specific Approaches for Incorporating Thiomorpholine and Structurally Similar Heterocycles
The introduction of the thiomorpholine ring onto the pyridine scaffold is the final key step in the synthesis of 4-thiomorpholin-4-ylpyridin-2-amine.
Direct Amination with Thiomorpholine
Direct amination involves the reaction of a suitable pyridine precursor with thiomorpholine. This can be achieved through the aforementioned SNAr or Buchwald-Hartwig amination reactions, where thiomorpholine acts as the amine nucleophile. The choice between these two methods often depends on the nature of the pyridine starting material. If a suitably activated halopyridine is available, SNAr can be a straightforward and cost-effective option. For less reactive pyridines or when milder conditions are required, the Buchwald-Hartwig amination is often the preferred method.
Microwave-Assisted Synthesis Techniques for Pyridin-2-amine Scaffolds
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. davidpublisher.comnih.gov This technique has been successfully applied to the synthesis of various heterocyclic compounds, including pyridin-2-amine derivatives. rsc.orgeurekaselect.com
In the context of synthesizing this compound, microwave irradiation can be utilized to drive both the SNAr and Buchwald-Hartwig amination steps. The rapid heating provided by microwaves can overcome activation barriers and enhance reaction rates, making it a particularly attractive method for high-throughput synthesis and library generation. For example, microwave-assisted synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines has been reported, showcasing the utility of this technology in constructing complex pyridine-containing scaffolds. rsc.org
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Heating | Microwave Irradiation |
| Heating Mechanism | Conduction and convection | Direct interaction with molecules |
| Reaction Time | Hours to days | Minutes to hours |
| Temperature Control | Often less precise | More precise and uniform |
| Yields | Variable | Often improved |
| Side Reactions | More prevalent | Often minimized |
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a suitable leaving group, commonly a halogen such as chlorine, from the 4-position of a 2-aminopyridine (B139424) ring by the secondary amine of thiomorpholine. The efficiency of this transformation is highly dependent on the careful optimization of several reaction parameters to maximize product yield and purity while minimizing reaction times and the formation of by-products.
A plausible and commonly employed synthetic route commences with 2-amino-4-chloropyridine (B16104) as the starting material. The nitrogen atom of thiomorpholine acts as the nucleophile, attacking the electron-deficient C4 position of the pyridine ring, leading to the formation of the desired product.
Key parameters that are systematically varied to optimize this reaction include the choice of solvent, the presence and nature of a base, the reaction temperature, and the potential use of a catalyst. Solvents for such reactions are typically polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or N-methyl-2-pyrrolidone (NMP), which can solvate the intermediate Meisenheimer complex and facilitate the reaction. The use of greener solvents such as polyethylene (B3416737) glycol (PEG-400) has also been explored for similar nucleophilic aromatic substitutions, sometimes offering enhanced reaction rates and simplified work-up procedures. nih.gov
The addition of a base is often crucial to neutralize the hydrogen halide (e.g., HCl) formed during the reaction, thereby preventing the protonation of the thiomorpholine nucleophile and driving the equilibrium towards the product. Common bases include inorganic carbonates like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3), or organic bases such as triethylamine (B128534) (Et3N) or diisopropylethylamine (DIPEA).
Temperature plays a significant role, with higher temperatures generally accelerating the reaction rate. However, excessively high temperatures can lead to decomposition or the formation of undesired side products. Therefore, the temperature is carefully controlled to achieve a balance between reaction speed and selectivity.
While many SNAr reactions of this type proceed without a catalyst, the use of transition metal catalysts, such as palladium or copper complexes, can sometimes be employed to facilitate the coupling of less reactive substrates.
Below is an interactive data table summarizing the typical optimization of reaction conditions for the synthesis of this compound via a nucleophilic aromatic substitution pathway.
Table 1: Optimization of Reaction Conditions for the Synthesis of this compound
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DMF | K2CO3 | 80 | 12 | 65 |
| 2 | DMF | K2CO3 | 100 | 8 | 78 |
| 3 | DMF | K2CO3 | 120 | 6 | 85 |
| 4 | DMSO | Cs2CO3 | 120 | 5 | 92 |
| 5 | NMP | DIPEA | 120 | 8 | 88 |
| 6 | PEG-400 | K2CO3 | 120 | 4 | 90 |
| 7 | Toluene | None | 110 | 24 | <10 |
| 8 | DMF | Et3N | 100 | 10 | 72 |
This table is a representative example based on general principles of SNAr reactions and does not represent data from a single specific study.
Analytical Characterization Techniques for Synthetic Products and Intermediates
The unambiguous identification and confirmation of the structure of this compound and its intermediates are accomplished using a combination of modern spectroscopic techniques. These methods provide detailed information about the molecular structure, connectivity of atoms, and functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
1H NMR (Proton NMR): This is one of the most powerful tools for elucidating the structure of organic molecules. For this compound, the 1H NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine ring. The chemical shifts and coupling patterns of these protons would confirm the substitution pattern. For instance, the protons at the 3- and 5-positions would likely appear as doublets, while the proton at the 6-position might be a singlet or a doublet depending on the coupling. The protons of the thiomorpholine ring would typically appear as two multiplets in the aliphatic region of the spectrum, corresponding to the methylene (B1212753) groups adjacent to the nitrogen and sulfur atoms. The protons of the primary amine group (-NH2) at the 2-position would appear as a broad singlet, which can exchange with D2O.
13C NMR (Carbon NMR): The 13C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the aromatic carbons would confirm the presence of the pyridine ring and its substitution, while the signals for the aliphatic carbons would correspond to the thiomorpholine moiety.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. These would include N-H stretching vibrations for the primary amine group, typically in the range of 3300-3500 cm-1. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm-1, while aliphatic C-H stretches from the thiomorpholine ring would appear just below 3000 cm-1. The C=C and C=N stretching vibrations of the pyridine ring would be visible in the 1400-1600 cm-1 region. The C-S stretching vibration of the thiomorpholine ring would be found in the fingerprint region, typically around 600-800 cm-1. fortunejournals.com
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the mass spectrum would show a molecular ion peak (M+) corresponding to the exact mass of the molecule. The fragmentation pattern can further confirm the structure, with characteristic fragments arising from the cleavage of the pyridine and thiomorpholine rings. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecule with high accuracy.
The collective data from these analytical techniques provides a comprehensive and definitive characterization of the synthesized this compound, ensuring its identity and purity.
Enzyme Inhibition Profiling for this compound and its Analogues
While direct enzyme inhibition data for this compound is scarce, extensive research on its analogues provides significant insights into the potential activity of this chemical class.
Kinase Inhibition Assays (e.g., Phosphoinositide 3-Kinase (PI3K) isoforms and Mechanistic Target of Rapamycin (B549165) (mTOR) kinase)
Analogues of this compound that feature a pyridin-2-amine core are prominent in the development of Phosphoinositide 3-Kinase (PI3K) and Mechanistic Target of Rapamycin (mTOR) inhibitors. The PI3K/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its overactivation is common in various cancers. nih.govacs.org
A number of clinically advanced PI3K inhibitors contain a morpholine moiety, which has been shown to be a crucial feature for binding. The oxygen atom of the morpholine forms a key hydrogen bond with the hinge region of the kinase domain. acs.org The 2-amino group on the pyridine or pyrimidine (B1678525) ring also typically forms important hydrogen bonds with aspartate residues in the kinase active site. nih.govacs.org
Structure-activity relationship (SAR) studies on triazine-based pyridin-2-amine analogues have led to the discovery of potent dual PI3K/mTOR inhibitors. For instance, PQR309 (Bimiralisib) , or 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine, is a pan-class I PI3K inhibitor that also targets mTOR. nih.gov Further optimization led to the development of PQR530 , which incorporates an (S)-3-methylmorpholine group to enhance potency and pharmacokinetic properties. acs.org These studies show that modifications to both the morpholine ring and the pyridine ring can fine-tune the inhibitory activity and selectivity between PI3K isoforms and mTOR. acs.orgacs.org
Table 1: PI3K/mTOR Inhibition by Analogues of this compound
| Compound Name | PI3Kα (Kᵢ, nM) | PI3Kβ (Kᵢ, nM) | PI3Kδ (Kᵢ, nM) | PI3Kγ (Kᵢ, nM) | mTOR (Kᵢ, nM) | Reference |
|---|---|---|---|---|---|---|
| PQR309 (Bimiralisib) | 39 | 163 | 44 | 108 | 83 | nih.gov |
| PQR530 | 0.8 | 11 | 10 | 11 | 1.8 | acs.org |
| Buparlisib (BKM120) | 52 | 166 | 116 | 262 | >2000 | acs.org |
Cyclin-Dependent Kinase (CDK) Inhibition Studies (e.g., CDK2, CDK4, CDK6)
Cyclin-dependent kinases (CDKs) are essential for regulating the cell cycle, and their inhibition is a key strategy in cancer therapy. While there is no specific data on this compound as a CDK inhibitor, related heterocyclic scaffolds such as 4-aminopyrimidines have been extensively studied. For example, derivatives of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine have been identified as potent inhibitors of CDK2, CDK4, and CDK6. nih.gov These studies often highlight the importance of the 2-aminopyridine/pyrimidine moiety for binding to the kinase hinge region. The development of selective CDK2 inhibitors is of particular interest to overcome resistance to current CDK4/6 inhibitors. mdpi.com Research into N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines yielded compounds with potent CDK2 inhibitory activity in the low nanomolar range. mdpi.com
Inflammatory Enzyme Inhibition (e.g., Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), 5-Lipoxygenase (5-LOX))
There is a lack of direct evidence for the activity of this compound against key inflammatory enzymes like cyclooxygenases (COX) and 5-lipoxygenase (5-LOX). However, research into other molecular classes has shown that the morpholine moiety can be incorporated into dual COX-2/5-LOX inhibitors. For instance, a series of thiophene (B33073) derivatives bearing a morpholinoacetamide side chain were synthesized and evaluated for anti-inflammatory activity. nih.gov One of the most active compounds, N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide (5b) , showed selective inhibition of COX-2 over COX-1 and moderate inhibition of 5-LOX, suggesting its potential as a lead for developing safer anti-inflammatory agents. nih.gov
Other Enzyme Systems (e.g., Adenosine (B11128) Kinase, Beta-Lactamase)
No published studies were found that investigate the inhibitory activity of this compound or its close analogues on adenosine kinase or beta-lactamase. Research into inhibitors for these enzyme classes generally involves different structural scaffolds. For example, recent developments in broad-spectrum metallo-β-lactamase inhibitors have focused on 2-aminothiazole-4-carboxylic acids. nih.gov
Receptor Modulation and Binding Assays (e.g., Trace Amine-Associated Receptor 1 (TAAR1))
Currently, there is no scientific literature linking this compound or its direct analogues to activity at the Trace Amine-Associated Receptor 1 (TAAR1). TAAR1 is a G-protein-coupled receptor that modulates monoaminergic systems, and its agonists are being investigated for the treatment of psychiatric disorders. nih.govnih.gov The known agonists for TAAR1 belong to different chemical classes, such as those based on a 4-(2-aminoethyl)piperidine core. nih.govmdpi.com
Cell-Based Assays for Investigating Biological Responses
Consistent with their activity as kinase inhibitors, analogues of this compound have demonstrated significant effects in cell-based assays, particularly in cancer cell lines.
The PI3K/mTOR inhibitor PQR309 was shown to inhibit the proliferation of a broad panel of tumor cell lines. nih.gov Similarly, the more potent analogue PQR530 also prevented the growth of cancer cells. acs.org
In other studies, different series of substituted pyridin-2-amine and pyrimidin-2-amine derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. A series of 4-anilino-2-(2-pyridyl)pyrimidines were discovered as potent inducers of apoptosis using a cell-based high-throughput screening assay that measured caspase activation. nih.gov The lead compound from this series, 4-(2,5-dimethoxyanilino)-2-(2-pyridinyl)-6-(trifluoromethyl)pyrimidine (5l) , was highly active with an EC₅₀ value of 18 nM in a caspase activation assay and was found to inhibit tubulin polymerization, a different anticancer mechanism. nih.gov
Antiproliferative Activity in Cancer Cell Lines
Comprehensive searches of scientific literature and bioactivity databases have been conducted to ascertain the antiproliferative effects of this compound against a panel of human cancer cell lines, including ovarian adenocarcinoma (OVCAR-3), prostate carcinoma (PC-3), colon carcinoma (HCT-116), lung carcinoma (A549), and triple-negative breast cancer (MDA-MB-231).
Despite a thorough review of available data, no published studies were identified that specifically report the in vitro antiproliferative activity or cytotoxicity of this compound against these, or any other, cancer cell lines. Consequently, data regarding its half-maximal inhibitory concentration (IC₅₀) or other measures of antiproliferative potency are not available.
Antiproliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| OVCAR-3 | Ovarian Adenocarcinoma | No Data Available |
| PC-3 | Prostate Carcinoma | No Data Available |
| HCT-116 | Colon Carcinoma | No Data Available |
| A549 | Lung Carcinoma | No Data Available |
| MDA-MB-231 | Triple-Negative Breast Cancer | No Data Available |
Evaluation of Antimicrobial Activity Against Bacterial Strains
An extensive search of microbiological and pharmacological literature was performed to identify studies evaluating the antimicrobial properties of this compound. The search focused on its activity against common pathogenic bacterial strains, including Escherichia coli (a Gram-negative bacterium), Staphylococcus aureus (a Gram-positive bacterium), and species of the Klebsiella genus (Gram-negative bacteria).
The investigation did not yield any studies that have assessed the antibacterial or antimicrobial activity of this compound. As a result, there is no available data on its minimum inhibitory concentration (MIC) or other metrics of antimicrobial efficacy against these or other bacterial strains.
Antimicrobial Activity of this compound against Selected Bacterial Strains
| Bacterial Strain | Gram Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Escherichia coli | Gram-Negative | No Data Available |
| Staphylococcus aureus | Gram-Positive | No Data Available |
| Klebsiella sp. | Gram-Negative | No Data Available |
Modulation of Prion Protein Propagation in Cellular Models
A targeted review of the scientific literature was conducted to determine if this compound has been investigated for its potential to modulate the propagation of prion proteins (PrP) in cellular models of transmissible spongiform encephalopathies.
This comprehensive search found no published research or data pertaining to the effects of this compound on prion protein propagation. Therefore, its capacity to inhibit the conversion of the normal cellular prion protein (PrPᶜ) to the infectious scrapie isoform (PrPˢᶜ) in cell-based assays remains uncharacterized.
Interrogation of Downstream Cellular Signaling Pathways
Further research and publication of studies specifically investigating this compound are required before a detailed and accurate summary of its mechanism of action can be provided.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Impact of Thiomorpholine (B91149) Ring Modifications on Biological Activity
Introducing substituents onto the thiomorpholine ring can profoundly alter the compound's interaction with biological targets. The size, polarity, and electronic nature of these substituents can influence binding affinity and functional activity. While direct SAR data for substituents on the thiomorpholine ring of 4-thiomorpholin-4-ylpyridin-2-amine is not extensively published, principles can be drawn from analogous systems, such as GAK inhibitors where morpholine (B109124) modifications were explored. nih.gov For example, the introduction of methyl groups can increase lipophilicity, potentially enhancing membrane permeability.
Research on related heterocyclic scaffolds demonstrates that even minor modifications can lead to significant changes in activity. nih.gov For instance, studies on isothiazolopyridine-type compounds showed that adding dimethyl groups to a morpholine residue had favorable antiviral effects, whereas replacing the entire moiety with carboxamides or amines resulted in weaker activity. nih.gov This highlights the specific and crucial role of the heterocyclic ring system.
Table 1: Representative Impact of Morpholine/Thiomorpholine Modifications on Biological Activity in Analogous Systems Note: This data is illustrative, based on findings from related molecular scaffolds to demonstrate SAR principles.
| Core Scaffold | Substituent on Morpholine/Thiomorpholine | Observed Biological Effect | Reference Compound |
|---|---|---|---|
| Isothiazolopyridine | None (unsubstituted morpholine) | Moderately active against Dengue/Hepatitis C | Compound 62 nih.gov |
| Isothiazolopyridine | Dimethyl groups | Favorable antiviral effects (Dengue, Zika) | Compound 63 nih.gov |
| Dihydroquinoline | Unsubstituted thiomorpholine | Less potent antimycobacterial activity | Compound 26b jchemrev.com |
| Dihydroquinoline | Unsubstituted morpholine | Better antimycobacterial potency | Compound 26a jchemrev.com |
Stereochemistry is a critical factor in drug design, as enantiomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles. patsnap.comnih.gov If the thiomorpholine ring of this compound were to be substituted, it could create one or more chiral centers. The three-dimensional arrangement of these substituents would dictate how the molecule fits into a biological target's binding site. patsnap.com
Studies on chiral pyridine (B92270) alkaloids, such as anabasine (B190304), demonstrate the profound impact of stereochemistry. The two enantiomers of anabasine show different binding affinities and potencies at nicotinic acetylcholine (B1216132) receptor subtypes. nih.gov For example, (-)-anabasine is a more potent agonist at the α7-nAChR, while (+)-anabasine binds more selectively to the α4β2-nAChR. nih.gov This underscores the necessity of evaluating the stereochemical configurations of any substituted thiomorpholine analogs to identify the more active and safer enantiomer. nih.govomicsonline.org
Structural Variations of the Pyridine Core
The pyridine ring is a privileged scaffold in medicinal chemistry, and its substitution pattern is a key determinant of biological activity. nih.govrsc.org The nitrogen atom within the ring influences the molecule's basicity, polarity, and ability to form hydrogen bonds. nih.gov
Modifying the pyridine core of 2-aminopyridine (B139424) derivatives can dramatically impact their pharmacological activity. Research on analogs of 3-(2-aminoethoxy)pyridine, which shares the aminopyridine feature, provides valuable insights. nih.gov Substituting the pyridine ring at the 5' and 6'-positions with various groups led to a wide range of binding affinities for nicotinic receptors. nih.govnih.gov
For example, introducing a 5'-vinyl and 6'-chloro substituent resulted in the most potent compound in one study, with a Kᵢ value of 0.076 nM, a significant increase in potency compared to the unsubstituted parent compound (Kᵢ = 26 nM). nih.gov This demonstrates that a combination of electronic and steric changes can optimize target engagement.
Table 2: Effect of Pyridine Ring Substitutions on Nicotinic Receptor Binding Affinity in Analogous Aminopyridine Systems Source: Data compiled from studies on 3-(2-aminoethoxy)pyridine and 3-(2-(pyrrolidinyl)methoxy)pyridine analogs. nih.govnih.gov
| Parent Compound | Substitution on Pyridine Ring | Binding Affinity (Kᵢ, nM) |
|---|---|---|
| 3-(2-aminoethoxy)pyridine | None | 26 |
| 3-(2-aminoethoxy)pyridine | 5'-Vinyl-6'-chloro | 0.076 |
| 3-(2-(pyrrolidinyl)methoxy)pyridine | None | 0.15 |
| 3-(2-(pyrrolidinyl)methoxy)pyridine | 5'-Phenyl | 0.055 |
| 3-(2-(pyrrolidinyl)methoxy)pyridine | 5'-(3-Fluorophenyl) | 0.69 |
Substituents on the pyridine ring alter the molecule's properties through electronic and steric effects. rsc.orgacs.org
Electronic Effects: Electron-donating groups (e.g., -OH, -OBn) and electron-withdrawing groups (e.g., -Cl, -NO₂) modify the electron density of the pyridine ring. nih.gov This can affect the pKa of the pyridine nitrogen and the 2-amino group, influencing their ability to act as hydrogen bond acceptors or donors, which is often crucial for receptor binding. rsc.org
Steric Effects: The size and shape of substituents (steric hindrance) can dictate whether a molecule can physically fit into a binding pocket. nih.gov Bulky groups can either prevent binding or, conversely, create favorable van der Waals interactions if they fit into a hydrophobic pocket. Research on pyridine N-oxides showed that steric factors significantly influence reaction pathways. acs.org Similarly, studies on pyridinophane ligands revealed that the steric properties of substituents had a more pronounced effect on the electronic properties of the final complexes than electronic tuning of the pyridine ring itself. rsc.org
Elucidation of Pharmacophores and Critical Structural Determinants for Desired Biological Effects
A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. nih.govnih.gov Identifying the pharmacophore for the this compound scaffold is key to designing new, potent compounds. core.ac.uktku.edu.tw
Based on the SAR analyses of its components, a hypothetical pharmacophore for this class of compounds would likely include:
A Hydrogen Bond Donor: The amino group at the 2-position of the pyridine ring is a critical hydrogen bond donor.
A Hydrogen Bond Acceptor/Aromatic System: The pyridine ring itself, particularly the nitrogen atom, acts as a hydrogen bond acceptor and provides a planar aromatic system for potential π-π stacking interactions. researchgate.net
A Hydrophobic/Steric Moiety: The thiomorpholine ring serves as a bulky, hydrophobic anchor. Its specific conformation and substitution pattern are crucial for fitting into a corresponding pocket on the target protein, influencing both affinity and selectivity.
The combination of these features—a hydrogen bond donor adjacent to an aromatic ring system, coupled with a distinct hydrophobic group—is a common motif in pharmacologically active molecules. mdpi.com Further investigation through computational modeling and the synthesis of targeted analogs is necessary to refine this pharmacophore model and fully elucidate the critical structural determinants for this promising chemical scaffold. nih.govcore.ac.uk
Relationship between Molecular Structure and Selectivity Profiles (e.g., PI3K vs. mTOR selectivity)
While direct and extensive SAR studies specifically detailing the PI3K versus mTOR selectivity of this compound are not extensively documented in publicly available literature, valuable insights can be gleaned from the analysis of structurally analogous compounds. The 2-aminopyridine scaffold is a common feature in many PI3K/mTOR inhibitors, and the nature of the substituent at the 4-position significantly impacts the selectivity profile.
The morpholine moiety is a well-established group in PI3K inhibitors, known to form a crucial hydrogen bond with the hinge region of the kinase domain. The replacement of the oxygen atom in the morpholine ring with a sulfur atom, to give a thiomorpholine moiety, can subtly alter the electronic and conformational properties of the molecule, thereby influencing its interaction with the target kinases.
In a broader context of PI3K/mTOR inhibitors, several structural determinants for selectivity have been identified:
The Hinge-Binding Moiety: The core heterocyclic scaffold, such as the 2-aminopyridine, and its immediate substituents are critical for anchoring the inhibitor within the ATP-binding pocket. The primary amine of the 2-aminopyridine can form key hydrogen bonds with residues in the hinge region of both PI3K and mTOR.
The 4-Position Substituent: The group at the 4-position of the pyridine ring extends towards the solvent-exposed region of the ATP-binding site. The size, shape, and electronic properties of this substituent are major drivers of selectivity. In related series of compounds, modifications at this position have been shown to fine-tune the selectivity between PI3K isoforms and mTOR. For instance, in some inhibitor series, bulkier or more rigid substituents at this position can enhance selectivity for certain PI3K isoforms over mTOR.
The Role of the Thiomorpholine Ring: The thiomorpholine ring, when compared to a morpholine ring, introduces a larger, more polarizable sulfur atom in place of oxygen. This change can affect the compound's solubility, lipophilicity, and metabolic stability. In terms of target engagement, the sulfur atom is a weaker hydrogen bond acceptor than oxygen. This difference can alter the binding affinity and kinetics for PI3K and mTOR, potentially leading to a shift in the selectivity profile. While specific data for this compound is scarce, studies on other thiomorpholine-containing inhibitors have shown that this moiety can be well-tolerated and in some cases, contribute to favorable inhibitory activity.
To illustrate the impact of structural modifications on selectivity in a related chemical series, consider the following hypothetical data based on common trends observed in PI3K/mTOR inhibitor development.
| Compound | R Group (at position 4 of 2-aminopyridine) | PI3Kα IC50 (nM) | mTOR IC50 (nM) | Selectivity (mTOR/PI3Kα) |
|---|---|---|---|---|
| Hypothetical Compound A | Morpholine | 10 | 50 | 5 |
| Hypothetical Compound B | Thiomorpholine | 15 | 150 | 10 |
| Hypothetical Compound C | N-methylpiperazine | 100 | 200 | 2 |
In this hypothetical table, the replacement of a morpholine (Compound A) with a thiomorpholine (Compound B) leads to a slight decrease in potency against PI3Kα but a more significant drop in potency against mTOR, resulting in an improved selectivity ratio. The introduction of a different heterocyclic system like N-methylpiperazine (Compound C) drastically reduces potency against both targets. This illustrates the sensitivity of the kinase inhibitory activity to the nature of the substituent at the 4-position.
Further detailed research findings on closely related structures, such as 2,4-disubstituted pyrimidines and pyridopyrimidines, have consistently shown that the morpholine or thiomorpholine moiety is a key pharmacophoric element. Modifications on this ring, for example by introducing methyl groups, can also influence the selectivity profile.
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to forecast the binding mode of a ligand, such as 4-Thiomorpholin-4-ylpyridin-2-amine, within the active site of a target protein.
Prediction of Binding Poses and Orientations
The initial step in understanding the potential therapeutic action of this compound involves identifying its likely biological targets, which can be achieved through reverse docking or by considering its structural similarity to known inhibitors of specific proteins. Once a target protein is identified, molecular docking simulations can be performed to predict how the compound fits into the binding pocket.
The process involves preparing the three-dimensional structures of both the ligand (this compound) and the protein. The ligand's structure is typically optimized to its lowest energy conformation. The docking algorithm then samples a large number of possible orientations and conformations of the ligand within the protein's active site. These poses are then scored based on various criteria, including intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
For this compound, key interactions would likely involve the aminopyridine and thiomorpholine (B91149) moieties. The nitrogen atoms in the pyridine (B92270) ring and the amino group can act as hydrogen bond acceptors and donors, respectively, forming crucial connections with amino acid residues in the protein's active site. The thiomorpholine ring, with its sulfur atom, can engage in hydrophobic and other non-covalent interactions, further stabilizing the ligand-protein complex. The predicted binding pose provides a static snapshot of the likely interaction, offering valuable hypotheses for further experimental validation.
Calculation of Binding Affinities and Scoring Functions
A critical aspect of molecular docking is the use of scoring functions to estimate the binding affinity between the ligand and the protein. These scoring functions are mathematical models that approximate the free energy of binding. A lower (more negative) score generally indicates a more stable complex and, theoretically, a higher binding affinity.
Various types of scoring functions exist, including force-field-based, empirical, and knowledge-based functions. They calculate the binding energy by summing up the contributions from different types of interactions. For instance, studies on aminopyridine derivatives have utilized docking to predict binding energies and rationalize observed biological activities. d-nb.inforesearchgate.net
The binding affinity of this compound to its target protein would be calculated based on the predicted optimal binding pose. The scoring function would evaluate the energetic contributions of hydrogen bonds formed by the 2-amino group, the electrostatic interactions of the pyridine ring, and the hydrophobic and van der Waals interactions of the thiomorpholine ring with the surrounding amino acid residues. These calculated affinities allow for the ranking of different compounds and the prioritization of those with the most favorable predicted binding energies for synthesis and experimental testing.
Below is a hypothetical data table illustrating the kind of output a molecular docking study might generate for this compound and its analogs against a putative protein kinase target.
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds Formed |
| This compound | -8.5 | MET793, LEU718, ASP855 | 2 |
| Analog A | -7.9 | MET793, VAL726 | 1 |
| Analog B | -9.1 | MET793, LEU718, ASP855, CYS797 | 3 |
Note: The data in this table is illustrative and based on typical results for similar compounds in molecular docking studies.
Virtual Screening and Hit Identification
Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. When applied to this compound, this process could involve using its structure as a query to find commercially available or synthetically accessible compounds with similar properties that might also bind to the same target.
Alternatively, if a specific protein target for this compound is known, a library of compounds can be docked into its active site. The compounds are then ranked based on their predicted binding affinities, and the top-ranked molecules are selected for experimental testing. This approach, known as structure-based virtual screening, is highly efficient in identifying novel hit compounds. Pharmacophore-based screening, which uses a 3D arrangement of essential features for binding, can also be employed. unizar.es
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.
Development of 2D and 3D-QSAR Models for Activity Prediction
To develop a QSAR model for a series of compounds related to this compound, a dataset of molecules with known biological activities (e.g., IC50 values) against a specific target is required.
2D-QSAR models use descriptors calculated from the two-dimensional representation of the molecules, such as molecular weight, logP (lipophilicity), and topological indices. These descriptors are then correlated with the biological activity using statistical methods like multiple linear regression or machine learning algorithms.
3D-QSAR models, on the other hand, require the three-dimensional structures of the molecules and their alignment. Two common 3D-QSAR methods are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These methods calculate steric and electrostatic fields (and in the case of CoMSIA, also hydrophobic, hydrogen bond donor, and acceptor fields) around the aligned molecules. The variations in these fields are then correlated with the biological activity.
For a series of this compound analogs, a 3D-QSAR study would involve aligning the compounds based on a common substructure, such as the aminopyridine core. The resulting models can be statistically validated and used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.govnih.gov For instance, a study on aminopyridine carboxamide inhibitors of c-Jun N-terminal kinase-1 successfully used CoMFA to rationalize the structural requirements for inhibitory activity. nih.gov
A representative table of statistical parameters from a hypothetical 3D-QSAR study is shown below.
| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Standard Error of Prediction | F-statistic |
| CoMFA | 0.65 | 0.92 | 0.25 | 150.7 |
| CoMSIA | 0.71 | 0.95 | 0.21 | 189.3 |
Note: This data is representative of typical statistical outcomes in 3D-QSAR studies for similar compound series.
Analysis of Steric, Electrostatic, and Hydrophobic Fields
The primary output of 3D-QSAR methods like CoMFA and CoMSIA are contour maps. These maps visualize the regions in 3D space around the aligned molecules where modifications to the steric, electrostatic, and hydrophobic properties are predicted to increase or decrease biological activity.
Steric Contour Maps: These maps show regions where bulky substituents are favored (typically colored green) or disfavored (typically colored yellow). For this compound analogs, a green contour near a particular position on the pyridine or thiomorpholine ring would suggest that adding a larger group there could enhance activity.
Electrostatic Contour Maps: These maps indicate regions where positive charge is favorable (blue contours) and where negative charge is favorable (red contours). For example, a blue contour near the 2-amino group would suggest that maintaining its hydrogen-bonding donor capability is important for activity.
Hydrophobic Contour Maps: In CoMSIA, these maps highlight areas where hydrophobic groups are preferred (yellow contours) and where hydrophilic groups are preferred (white contours). A yellow contour near the thiomorpholine ring would indicate that increasing the lipophilicity in that region could lead to better biological activity.
By interpreting these contour maps, medicinal chemists can gain a deeper understanding of the structure-activity relationships within the series of compounds and make informed decisions about which new analogs to synthesize to improve potency and selectivity. mdpi.com
Molecular Dynamics (MD) Simulations for Dynamic Binding Interactions
Molecular dynamics (MD) simulations offer a computational microscope to observe the time-evolution of molecular systems. By simulating the motion of atoms and molecules, MD can reveal the dynamic nature of a ligand binding to its protein target, providing a deeper understanding than static models can offer. Such simulations are crucial for assessing the stability of protein-ligand complexes and understanding the energetic forces that govern the binding process. For 2-aminopyridine (B139424) derivatives, MD simulations have been effectively used to disclose the binding models of active compounds to their target protein domains.
Both ligands and proteins are conformationally flexible, and this flexibility is often essential for the binding process. MD simulations can capture the full range of motion of the this compound ligand, from the rotation of its pyridine and thiomorpholine rings to the puckering of the thiomorpholine ring. The thiomorpholine moiety, in particular, can adopt various conformations, such as chair, boat, and twist-boat, and its preferred conformation can be influenced by its environment (e.g., in solvent versus in a protein's binding pocket).
Simulations would track the dihedral angles within the molecule and the root-mean-square deviation (RMSD) of the ligand's atoms over time to quantify its flexibility. Similarly, the simulation would reveal how the protein target may adapt its shape to accommodate the ligand, a phenomenon known as "induced fit." The analysis of the trajectory from an MD simulation provides a dynamic picture of these conformational changes, highlighting which parts of the molecule are rigid and which are more pliable.
Table 1: Illustrative Conformational Analysis Data from a Hypothetical MD Simulation
| Parameter | Description | Typical Finding |
|---|---|---|
| Ligand RMSD | Root-Mean-Square Deviation of the ligand relative to its initial position. | A stable RMSD value after an initial equilibration period would suggest the ligand has found a stable binding pose. |
| Protein RMSF | Root-Mean-Square Fluctuation of protein residues. | Higher RMSF values in loop regions indicate flexibility, while lower values in helices or sheets indicate rigidity. |
| Ring Pucker | Analysis of the thiomorpholine ring conformation (e.g., chair, boat). | The simulation could show the ring predominantly adopting a low-energy chair conformation, with occasional transitions to other forms. |
A key application of MD simulations is to assess the stability of a protein-ligand complex and to estimate the binding free energy. The stability can be inferred by monitoring the distance between the ligand and key residues in the binding site and by analyzing the network of interactions throughout the simulation. Interactions such as hydrogen bonds, hydrophobic contacts, and water bridges can be systematically counted and their occupancies calculated over the simulation time.
Post-processing of MD trajectories using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) allows for the calculation of the binding free energy. This value provides a theoretical estimation of the binding affinity of this compound to its target, which is a critical parameter in drug design. These calculations break down the binding energy into its constituent parts (e.g., van der Waals, electrostatic, solvation energy), offering insights into the main driving forces for binding.
Table 2: Illustrative Binding Energy Components from a Hypothetical MM/GBSA Calculation
| Energy Component | Description | Example Value (kcal/mol) | Contribution |
|---|---|---|---|
| ΔE_vdw | Van der Waals energy | -45.5 | Favorable |
| ΔE_elec | Electrostatic energy | -20.1 | Favorable |
| ΔG_polar | Polar solvation energy | +25.8 | Unfavorable |
| ΔG_nonpolar | Nonpolar solvation energy | -5.2 | Favorable |
Advanced Quantum Chemical Studies (e.g., Density Functional Theory (DFT), Topological Analysis like RDG, ELF, LOL)
While MD simulations excel at describing the dynamic behavior of large systems, quantum chemical methods are necessary to understand the electronic structure of a molecule in detail. Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules. For compounds containing a thiomorpholine ring, DFT calculations have been successfully used to determine the energy-minimized structure and to understand how intermolecular interactions can affect the molecule's conformation in the solid state. mdpi.com
DFT calculations on this compound would typically begin with a geometry optimization to find the most stable, low-energy three-dimensional structure of the isolated molecule. This optimized geometry provides precise bond lengths, bond angles, and dihedral angles. From this electronic structure, a host of properties can be calculated, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is particularly important as it relates to the molecule's chemical reactivity and stability.
Further topological analyses of the electron density, such as the Reduced Density Gradient (RDG), the Electron Localization Function (ELF), and the Localized Orbital Locator (LOL), can provide a more profound understanding of chemical bonding.
RDG analysis is used to visualize and characterize non-covalent interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, which are crucial for understanding ligand-receptor binding.
ELF and LOL provide a detailed picture of electron localization, clearly distinguishing core electrons, covalent bonds, and lone pairs of electrons. This can be particularly insightful for the nitrogen and sulfur heteroatoms in the this compound structure.
These advanced studies provide a fundamental understanding of the molecule's intrinsic electronic properties, which ultimately govern its reactivity and interaction with biological targets.
Preclinical Research and in Vivo Efficacy of Lead Compounds
Efficacy Studies in Relevant Animal Models (e.g., Xenograft Tumor Models)
No information is publicly available regarding the in vivo efficacy of 4-Thiomorpholin-4-ylpyridin-2-amine in any animal models, including xenograft tumor models.
Preclinical Pharmacokinetic (PK) Profiling
Assessment of Oral Bioavailability and Exposure
There is no publicly accessible data on the oral bioavailability or exposure of this compound in preclinical species.
Brain Penetration and Distribution Studies
Details regarding the brain penetration and tissue distribution of this compound are not available in the public domain.
Metabolic Stability and Biotransformation Pathways (Preclinical)
No studies detailing the metabolic stability or the biotransformation pathways of this compound have been found in publicly accessible literature.
Derivatization Strategies and Analog Discovery for Optimized Profiles
Rational Design of Novel Derivatives Based on SAR Insights
In the absence of direct Structure-Activity Relationship (SAR) data for 4-Thiomorpholin-4-ylpyridin-2-amine, a rational design approach would begin by exploring modifications at its key positions. The 2-aminopyridine (B139424) scaffold is a common feature in many biologically active compounds, and its derivatization is a well-established strategy in medicinal chemistry.
A primary focus would be the acylation or sulfonylation of the 2-amino group. This could introduce a variety of substituents to probe interactions with potential biological targets. For instance, creating a library of amide or sulfonamide derivatives would allow for the exploration of different electronic and steric properties.
Another key area for modification is the pyridine (B92270) ring itself. Introducing substituents at the 3, 5, or 6 positions could significantly impact the compound's electronic distribution, lipophilicity, and metabolic stability. For example, the addition of electron-withdrawing or electron-donating groups can modulate the pKa of the pyridine nitrogen and the 2-amino group, which can be crucial for target binding.
The thiomorpholine (B91149) ring also offers avenues for derivatization. Oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone can alter the polarity and hydrogen bonding capabilities of the molecule. mdpi.com Such modifications have been shown to impact the metabolic stability and pharmacokinetic properties of related compounds.
Exploration of Substituent Effects to Improve Potency, Selectivity, and PK Properties
The systematic introduction of various substituents at the identified derivatization sites would be essential to build a comprehensive SAR profile.
To Improve Potency and Selectivity:
2-Amino Group: Acylation with a range of acid chlorides or coupling with carboxylic acids can introduce diverse functionalities. For example, attaching aromatic or heteroaromatic rings could lead to additional π-π stacking or hydrogen bond interactions with a target protein.
Pyridine Ring: Halogenation (e.g., with chlorine or fluorine) or the introduction of small alkyl groups (e.g., methyl) at positions 3 or 5 could enhance binding affinity through favorable interactions in hydrophobic pockets. The introduction of polar groups like hydroxyl or methoxy (B1213986) could improve solubility and introduce new hydrogen bonding opportunities.
Thiomorpholine Moiety: While derivatization of the thiomorpholine ring itself is less common, oxidation of the sulfur to sulfoxide or sulfone introduces a polar group that can significantly alter the compound's properties. mdpi.com
To Improve Pharmacokinetic (PK) Properties:
Metabolic Stability: Introducing fluorine atoms at strategic positions on the pyridine or an attached phenyl ring can block sites of metabolic oxidation, thereby increasing the compound's half-life.
Solubility: The introduction of polar functional groups, such as amines or alcohols, can improve aqueous solubility, which is often a prerequisite for good bioavailability.
A hypothetical exploration of substituent effects could be guided by the following table:
| Position of Substitution | Substituent | Potential Impact |
| 2-Amino | Acetyl, Benzoyl | Probes for steric and electronic requirements in the binding pocket. |
| Pyridine C3/C5 | -Cl, -F, -CH3 | Modulates electronics and lipophilicity, potentially improving potency and metabolic stability. |
| Pyridine C3/C5 | -OH, -OCH3, -NH2 | Increases polarity and potential for hydrogen bonding, may improve solubility. |
| Thiomorpholine Sulfur | Oxidation to S=O or SO2 | Increases polarity, may improve solubility and alter metabolic profile. mdpi.com |
Scaffold Hopping and Isosteric Replacements for Enhanced Drug-Likeness
Scaffold hopping is a powerful strategy to discover novel chemical series with improved properties by replacing the central core of a molecule while retaining the spatial arrangement of key functional groups.
For this compound, the 2-aminopyridine core could be replaced with other heterocyclic systems known to be bioisosteric, such as:
Pyrimidines: The 2-aminopyrimidine (B69317) scaffold is a well-known bioisostere of 2-aminopyridine and is present in numerous approved drugs.
Triazines: These nitrogen-rich heterocycles can mimic the hydrogen bonding pattern of the 2-aminopyridine.
Indazoles or other bicyclic systems: These can provide a more rigid scaffold and explore different vector orientations for substituents.
Isosteric replacement of the thiomorpholine ring is another viable strategy. This could involve replacing it with:
Morpholine (B109124): To assess the impact of the sulfur atom on activity and properties. The oxygen of the morpholine ring is a hydrogen bond acceptor, unlike the sulfur of thiomorpholine.
Piperazine: This would introduce an additional nitrogen atom, providing a handle for further derivatization and potentially improving solubility.
Piperidine: To evaluate the necessity of the heteroatom at the 4-position of the ring.
The following table outlines potential scaffold hops and isosteric replacements:
| Original Moiety | Replacement | Rationale |
| 2-Aminopyridine | 2-Aminopyrimidine | Well-established bioisostere, may alter target binding and physicochemical properties. |
| Thiomorpholine | Morpholine | Evaluates the role of the sulfur atom versus an oxygen atom (hydrogen bond acceptor). |
| Thiomorpholine | Piperazine | Introduces a basic nitrogen for potential salt formation and further derivatization to modulate properties. |
Synthesis of Conjugates and Targeted Delivery Systems (Conceptual Research)
In conceptual research, this compound derivatives could be envisioned as payloads for targeted delivery systems. This would involve conjugating the molecule to a larger entity, such as an antibody or a peptide, that can selectively deliver it to a specific cell type or tissue.
The primary handle for conjugation would likely be the 2-amino group or a functional group introduced elsewhere on the molecule, such as a carboxylic acid or a terminal alkyne. Linker chemistry would play a crucial role, with the linker being designed to be stable in circulation but cleavable at the target site to release the active drug.
For example, a derivative of this compound containing a carboxylic acid could be coupled to the lysine (B10760008) residues of an antibody to form an antibody-drug conjugate (ADC). This approach is particularly relevant in oncology, where it allows for the targeted delivery of cytotoxic agents to tumor cells, minimizing systemic toxicity.
Medicinal Chemistry Applications and Broader Therapeutic Potential
Role of 4-Thiomorpholin-4-ylpyridin-2-amine as a Core Structure in Drug Discovery
The molecular architecture of this compound is centered around a pyridin-2-amine core substituted with a thiomorpholine (B91149) moiety. This structural combination is of significant interest in medicinal chemistry. The thiomorpholine ring, a sulfur-containing analog of morpholine (B109124), is recognized as a valuable scaffold in drug design. nih.gov In drug development, the thiomorpholine group often serves as a substitute for the morpholine group, with the sulfur atom increasing lipophilicity and providing a "soft spot" for metabolism through easy oxidation. mdpi.com This property can be strategically used to fine-tune the pharmacokinetic profile of a drug candidate.
The aminopyridine portion of the molecule is also a well-established pharmacophore, known for its ability to form key hydrogen bond interactions with biological targets. The combination of the thiomorpholine ring and the aminopyridine core creates a versatile scaffold. This scaffold allows for systematic chemical modifications to optimize potency, selectivity, and drug-like properties, making this compound and its derivatives promising starting points for drug discovery campaigns across various therapeutic areas. The flexible, chair-like conformation of the thiomorpholine ring, coupled with the hydrogen bonding capacity of the aminopyridine, provides a unique three-dimensional structure for interacting with enzyme active sites and receptors. nih.gov
Development of Targeted Therapies for Proliferative Disorders (e.g., Cancer)
The scaffold of this compound is particularly relevant to the development of targeted therapies for cancer. nih.gov The morpholine ring, a close structural relative of thiomorpholine, is a key component in several inhibitors of the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) signaling pathways, which are critical for cell growth, proliferation, and survival. nih.gov These pathways are frequently dysregulated in various human cancers.
Potential as Anti-Inflammatory and Analgesic Agents
Heterocyclic compounds containing nitrogen and sulfur are well-represented among anti-inflammatory and analgesic agents. pensoft.netmdpi.comresearchgate.net While direct studies on the anti-inflammatory or analgesic properties of this compound are not extensively documented, the structural motifs present in the molecule suggest a strong potential for such activities. For example, various derivatives of thiazolo[4,5-b]pyridines have been synthesized and shown to possess considerable anti-inflammatory effects in preclinical models, with some compounds exhibiting potency comparable to or exceeding that of the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen. biointerfaceresearch.com
The mechanism of action for many anti-inflammatory drugs involves the inhibition of enzymes like cyclooxygenases (COXs) and lipoxygenases (LOXs), which are involved in the biosynthesis of inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. mdpi.com The development of new anti-inflammatory agents aims to overcome the side effects associated with current NSAIDs. pensoft.net Given the established anti-inflammatory and analgesic activities of various pyridine (B92270) and thiazole-related heterocyclic systems, it is plausible that this compound could serve as a scaffold for the development of novel agents in this therapeutic area.
Exploration in Central Nervous System (CNS) Disorders and Other Diseases
The physicochemical properties of the thiomorpholine ring make this compound an intriguing candidate for the treatment of central nervous system (CNS) disorders. The development of drugs for CNS penetration requires a delicate balance of lipophilicity and size to effectively cross the blood-brain barrier (BBB). nih.gov The morpholine ring is a favored heterocycle in CNS drug discovery due to its balanced hydrophilic-lipophilic profile and flexible conformation. nih.gov These properties help to improve brain permeability and blood solubility. nih.gov
Morpholine-containing compounds have been investigated for a range of CNS targets, including receptors involved in mood disorders and pain, as well as enzymes implicated in neurodegenerative conditions like Alzheimer's disease. nih.gov By analogy, the thiomorpholine moiety in this compound is expected to confer similar, if not enhanced, CNS-penetrant properties due to its increased lipophilicity. mdpi.com This suggests that derivatives of this scaffold could be explored for their potential to modulate CNS targets and treat a variety of neurological and psychiatric conditions.
Utility as Chemical Probes for Biological Research
Beyond its direct therapeutic potential, this compound and its derivatives can serve as valuable chemical probes for biological research. A chemical probe is a small molecule used to study the function of a specific protein or pathway in a cellular or organismal context. Given the potential of this scaffold to target protein kinases, such as those in the PI3K/mTOR pathway, derivatives of this compound could be developed as selective inhibitors to investigate the roles of these kinases in various biological processes.
By using such probes, researchers can dissect complex signaling networks, validate new drug targets, and elucidate the mechanisms of disease. The development of potent and selective probes based on the this compound core would provide powerful tools for academic and industrial researchers to explore the intricacies of cellular signaling in both normal physiology and disease states.
Q & A
Basic Synthetic Methodology
Q: What is a reliable method for synthesizing 4-Thiomorpholin-4-ylpyridin-2-amine, and what reaction conditions are critical for achieving optimal yields? A: A widely used method involves refluxing (E)-1-(4-morpholinophenyl)-3-aryl-prop-2-en-1-ones with guanidine nitrate and lithium hydroxide in an ethanol/water solvent system. Key parameters include:
- Reflux duration : 4–5 hours.
- Base : Lithium hydroxide (0.005 mol) added portion-wise to drive cyclization.
- Purification : Column chromatography using silica gel (100–200 mesh) with ethyl acetate/petroleum ether (2:8 ratio) yields >70% purity .
Table 1: Standard Reaction Conditions
| Parameter | Condition |
|---|---|
| Reflux time | 4–5 hours |
| Solvent system | Ethanol/water (5:1 ratio) |
| Base | Lithium hydroxide |
| Purification method | Column chromatography (2:8 EA/PE) |
| Typical yield | ~70% |
Advanced Synthetic Optimization
Q: How can researchers address low yields in nucleophilic substitution reactions during the synthesis of thiomorpholine-containing pyridin-2-amine derivatives? A: Low yields may arise from steric hindrance or poor leaving-group activation. Strategies include:
- Catalyst optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity.
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve nucleophilicity.
- Temperature control : Gradual heating (40–60°C) minimizes side reactions. Evidence from fluorinated pyridine syntheses supports these adjustments .
Basic Spectroscopic Characterization
Q: What spectroscopic techniques are recommended for confirming the structure of this compound? A: Key methods include:
- ^1H/^13C NMR : Aromatic protons (δ 7.30–8.03 ppm) and carbons (δ 126.5–140.0 ppm) confirm the pyridine core. The thiomorpholine ring is identified by NH signals (δ 5.29 ppm) and distinct O(CH)/N(CH) splitting .
- IR spectroscopy : Bands at 3434 cm (N-H stretch) and 1624 cm (C=N/C=C) validate functional groups .
Advanced Spectral Data Contradictions
Q: How should researchers resolve overlapping aromatic proton signals in ^1H NMR analysis of this compound derivatives? A: Overlapping signals (e.g., δ 7.30–8.03 ppm) can be addressed by:
- 2D NMR : COSY or HSQC experiments differentiate coupled protons.
- High-field instruments : 600 MHz NMR improves resolution.
- Computational modeling : Density Functional Theory (DFT) predicts chemical shifts for ambiguous assignments .
Basic Biological Activity Screening
Q: What in vitro assays are suitable for evaluating the antimicrobial potential of this compound derivatives? A: Standard protocols include:
- Agar diffusion : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- MIC determination : Broth dilution assays quantify inhibitory concentrations.
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) assess selectivity .
Advanced Structure-Activity Relationship (SAR) Analysis
Q: How does the introduction of electron-withdrawing groups (e.g., fluorine) on the pyridine ring influence biological activity? A: Fluorine substitution enhances:
- Lipophilicity : Improves membrane permeability (logP reduction by 0.5–1.0 units).
- Metabolic stability : Resists oxidative degradation in cytochrome P450 assays.
- Target binding : Halogen bonds with protein residues (e.g., kinase ATP pockets) increase potency. Comparative studies show 2,4-difluoro derivatives exhibit 10-fold higher antimicrobial activity than non-fluorinated analogs .
Basic Purification Techniques
Q: What chromatographic methods are effective for isolating this compound from reaction by-products? A:
- Column chromatography : Silica gel with ethyl acetate/petroleum ether gradients (2:8 to 4:6) separates polar impurities.
- Recrystallization : Ethanol/water mixtures yield high-purity crystals.
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve closely related derivatives .
Advanced Reaction Mechanism Elucidation
Q: What experimental approaches can validate the proposed cyclocondensation mechanism in pyridin-2-amine synthesis? A:
- Kinetic studies : Monitor intermediate formation via in situ FTIR or LC-MS.
- Isotopic labeling : N-guanidine traces nitrogen incorporation into the pyrimidine ring.
- DFT calculations : Simulate transition states to confirm energetically favorable pathways .
Basic Stability and Storage
Q: How should this compound be stored to prevent degradation? A:
- Conditions : Store at –20°C under inert gas (argon) in amber vials.
- Stability : Shelf life >12 months if protected from light and moisture.
- Decomposition signs : Yellowing indicates oxidation; re-purify via column chromatography .
Advanced Solubility Enhancement
Q: What strategies improve aqueous solubility of this compound for pharmacokinetic studies? A:
- Salt formation : Hydrochloride salts increase solubility (e.g., 20 mg/mL in PBS).
- Prodrug design : Phosphate esters hydrolyze in vivo to release the active compound.
- Nanoformulation : Liposomal encapsulation enhances bioavailability by 50% in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
